molecular formula C6H10O2 B3048175 beta-Propyl-beta-propiolactone CAS No. 15964-17-7

beta-Propyl-beta-propiolactone

Cat. No.: B3048175
CAS No.: 15964-17-7
M. Wt: 114.14 g/mol
InChI Key: RDILZTZKTCONPZ-UHFFFAOYSA-N
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Description

Beta-Propyl-beta-propiolactone is an organic compound belonging to the lactone family, characterized by a four-membered ring structure. It is a colorless liquid with a slightly sweet odor and is highly soluble in water and organic solvents . The compound has a molecular formula of C6H10O2 and a molecular weight of 114.1424 .

Preparation Methods

Beta-Propyl-beta-propiolactone can be synthesized through various methods. One common synthetic route involves the reaction of formaldehyde and ethenone in the presence of aluminum or zinc chloride as a catalyst . In research laboratories, it can also be produced by the carbonylation of epoxides . Industrially, the compound is prepared using similar methods, ensuring high purity and yield.

Mechanism of Action

The mechanism of action of beta-Propyl-beta-propiolactone involves its function as an alkylating agent. It acts through the alkylation of carboxyl and hydroxyl groups, with the lactone ring splitting at either the first or third carbon . The compound reacts with polynucleotides and DNA, primarily at the N7 position of guanine and the N1 position of adenine, forming carboxyethyl derivatives . This alkylation disrupts the normal function of nucleic acids, leading to its sterilizing and sporicidal effects.

Comparison with Similar Compounds

Properties

IUPAC Name

3-propyloxetan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-5-4-8-6(5)7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDILZTZKTCONPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936142
Record name 3-Propyloxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15964-17-7
Record name beta-Propyl-beta-propiolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015964177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Propyloxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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